molecular formula C16H16F3NO2S2 B2384594 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396844-83-9

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2384594
M. Wt: 375.42
InChI Key: DQQHSGZFLZRFSX-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of derivatives showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. A particular derivative demonstrated notable anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).

Catalysis Research

  • In catalysis research, derivatives of the compound have been utilized in the base-free transfer hydrogenation of ketones. These findings are significant for catalytic processes that can be conducted in air without specialized conditions, expanding the utility in chemical syntheses (Ruff et al., 2016).

Inhibitor Development

  • Derivatives have been synthesized for the inhibition of kynurenine 3-hydroxylase, an enzyme, showing high-affinity inhibition. This development is crucial for understanding the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Trifluoromethylation Studies

  • The compound has played a role in trifluoromethylation studies, specifically in the trifluoromethylation of aryl- and vinylboronic acids. This research is important for the development of new synthetic methods under mild conditions (Arimori & Shibata, 2015).

Antitumor Evaluation and Molecular Modeling

  • In antitumor evaluation, novel derivatives have shown significant cytotoxic activity against various cancer cell lines. This includes the use of QSAR studies and molecular docking to evaluate binding modes within protein targets, aiding in cancer research (Tomorowicz et al., 2020).

Carbonic Anhydrase Inhibition

  • The compound has contributed to the development of water-soluble sulfonamides with potent inhibitory effects on carbonic anhydrase isozymes, which have implications in intraocular pressure lowering and potentially in glaucoma treatment (Casini et al., 2002).

properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S2/c17-16(18,19)12-3-7-15(8-4-12)24(21,22)20(13-5-6-13)10-9-14-2-1-11-23-14/h1-4,7-8,11,13H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQHSGZFLZRFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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